molecular formula C9H14O2 B14582765 5-(Pent-4-EN-1-YL)oxolan-2-one CAS No. 61167-11-1

5-(Pent-4-EN-1-YL)oxolan-2-one

Cat. No.: B14582765
CAS No.: 61167-11-1
M. Wt: 154.21 g/mol
InChI Key: ZBYMVCKQRDYCME-UHFFFAOYSA-N
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Description

5-(Pent-4-en-1-yl)oxolan-2-one is a chemical compound that belongs to the class of gamma butyrolactones. It consists of a five-membered ring with four carbon atoms, one oxygen atom, and a ketone group on the carbon adjacent to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pent-4-en-1-yl)oxolan-2-one typically involves the reaction of 4-pentenoic acid with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the resulting product is purified through various techniques such as distillation or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Pent-4-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(Pent-4-en-1-yl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pent-4-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound’s ketone group acts as an electrophile, facilitating the transfer of electrons and formation of oxidized products. The formation of five-membered rings (gamma-lactones) is favored due to optimal entropic and enthalpic parameters of activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pent-4-en-1-yl)oxolan-2-one is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other gamma butyrolactones. This structural difference allows for unique applications and interactions in various chemical and biological contexts .

Properties

CAS No.

61167-11-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5-pent-4-enyloxolan-2-one

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h2,8H,1,3-7H2

InChI Key

ZBYMVCKQRDYCME-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCC(=O)O1

Origin of Product

United States

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